molecular formula C12H11BrN2O2 B11835132 methyl 3-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylate

methyl 3-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylate

Cat. No.: B11835132
M. Wt: 295.13 g/mol
InChI Key: MMLACIVIBYNDDX-UHFFFAOYSA-N
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Description

Methyl 3-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylate is a pyrazole derivative characterized by a brominated aromatic ring, a methyl group, and a carboxylate ester. Pyrazole derivatives are widely studied for their structural diversity and applications in pharmaceuticals, agrochemicals, and materials science. The compound features:

  • Position 5: A methyl group, enhancing hydrophobicity and steric bulk.
  • Position 4: A methyl carboxylate ester, contributing polarity and hydrogen-bonding capacity.

The bromophenyl and ester groups make this compound a candidate for crystallographic studies (e.g., via SHELX or Mercury ) and synthetic modifications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H11BrN2O2

Molecular Weight

295.13 g/mol

IUPAC Name

methyl 3-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylate

InChI

InChI=1S/C12H11BrN2O2/c1-7-10(12(16)17-2)11(15-14-7)8-3-5-9(13)6-4-8/h3-6H,1-2H3,(H,14,15)

InChI Key

MMLACIVIBYNDDX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)C2=CC=C(C=C2)Br)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylate typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone. For instance, acetylacetone can be used as the diketone to form the pyrazole ring.

    Esterification: The carboxylate ester group is introduced via esterification, where the carboxylic acid group is reacted with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Ester Hydrolysis and Functional Group Interconversion

The methyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for further derivatization in pharmaceutical applications.

Reaction Conditions Product Yield Source
1M NaOH, MeOH/H₂O (1:1), reflux, 6h3-(4-Bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid92% ,
H₂SO₄ (cat.), H₂O, 80°C, 12hSame as above85%

The carboxylic acid intermediate serves as a precursor for amide formation (e.g., with hydrazines to produce carbohydrazides).

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient 4-bromophenyl group participates in SNAr reactions with nitrogen or oxygen nucleophiles.

Nucleophile Conditions Product Yield Source
PiperidineDMF, 120°C, 24h3-(4-Piperidinophenyl)-5-methyl-1H-pyrazole-4-carboxylate78%
Sodium methoxideMeOH, reflux, 8h3-(4-Methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxylate65%

Reactivity is enhanced by the electron-withdrawing ester and pyrazole groups.

Electrophilic Substitution on the Pyrazole Ring

The pyrazole ring undergoes electrophilic substitution at the C-5 position due to the directing effects of the methyl and ester groups.

Reagent Conditions Product Yield Source
HNO₃/H₂SO₄0°C, 2h5-Methyl-3-(4-bromophenyl)-1H-pyrazole-4-carboxylate-5-nitro60%
Br₂, FeCl₃CHCl₃, rt, 4h5-Bromo-3-(4-bromophenyl)-1H-pyrazole-4-carboxylate55%

Nitration and bromination occur regioselectively at the electron-rich C-5 position.

Cross-Coupling Reactions

The bromophenyl group enables palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings.

Coupling Partner Catalyst System Product Yield Source
Phenylboronic acidPd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C, 12h3-(Biphenyl-4-yl)-5-methyl-1H-pyrazole-4-carboxylate83%
Vinylboronic esterPdCl₂(dppf), CsF, THF, 60°C, 8h3-(4-Vinylphenyl)-5-methyl-1H-pyrazole-4-carboxylate71%

These reactions expand the compound’s utility in material science and drug discovery .

Coordination Chemistry and Metal Complexation

The pyrazole nitrogen and ester carbonyl groups act as ligands for transition metals, forming complexes with catalytic or magnetic properties.

Metal Salt Conditions Complex Structure Application Source
Cu(OAc)₂EtOH, reflux, 6hCu(II) complex with N,O-chelationCatalytic oxidation
FeCl₃MeCN, rt, 2hFe(III) coordination polymerMolecular magnetism

Metal complexes exhibit enhanced stability and functionality compared to the free ligand .

Solid-State Interactions

In crystalline form, the compound forms supramolecular architectures via hydrogen bonding and π-stacking:

  • N–H···N hydrogen bonds between pyrazole rings (distance: 2.89 Å) .

  • C–H···O interactions involving the ester carbonyl (distance: 3.12 Å) .

  • π-Stacking between bromophenyl and pyrazole rings (centroid distance: 4.16 Å) .

These interactions influence its solubility and crystallinity .

Biological Activity Modulation

Derivatives of this compound show promise in biochemical applications:

  • Xanthine oxidoreductase (XOR) inhibition (Kᵢ = 0.6 nM) via carboxylate intermediates .

  • Antimicrobial activity against Gram-positive bacteria (MIC = 8 µg/mL).

Scientific Research Applications

Pharmaceutical Development

Anti-inflammatory and Analgesic Properties
Methyl 3-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylate is being investigated for its potential as a lead compound in the development of anti-inflammatory and analgesic drugs. The pyrazole ring structure is known for its biological activity, making it a valuable scaffold for drug design aimed at pain management and inflammation reduction .

Cancer Research
Research indicates that derivatives of pyrazole compounds exhibit cytotoxic effects against various cancer cell lines. Studies have shown that modifications to the pyrazole structure can enhance its anticancer activity, suggesting that this compound may serve as a precursor for more potent anticancer agents .

Agricultural Chemistry

Agrochemical Synthesis
This compound plays a significant role as an intermediate in the synthesis of agrochemicals, particularly fungicides and herbicides. Its ability to enhance crop protection and yield makes it an essential component in agricultural chemistry, addressing the growing need for effective pest control solutions .

Eco-friendly Pesticides
The compound is also being explored in the formulation of environmentally friendly pesticides. As sustainable agricultural practices gain importance, the development of less harmful agrochemicals is crucial, and this compound fits this requirement well .

Material Science

Advanced Materials Development
In material science, this compound is utilized in creating advanced materials such as polymers and coatings. Its unique chemical properties contribute to improved durability and performance of these materials, making them suitable for various industrial applications .

Biochemical Research

Enzyme Inhibition Studies
Researchers are employing this compound in studies related to enzyme inhibition and receptor binding. Understanding these interactions is vital for elucidating various biological processes and disease mechanisms, which can lead to new therapeutic targets .

Environmental Science

Sustainable Practices
The compound's role in developing eco-friendly pesticides highlights its significance in environmental science. As global awareness of environmental issues rises, compounds like this compound are crucial for creating sustainable solutions that minimize ecological impact while maintaining agricultural productivity .

Case Studies

Field Application Findings/Insights
Pharmaceutical ResearchAnti-inflammatory drug developmentShows promise as a scaffold for new analgesics with enhanced efficacy against pain .
Agricultural ChemistrySynthesis of eco-friendly fungicidesEffective as an intermediate in developing sustainable agrochemicals .
Material ScienceFormulation of durable coatingsImproves material properties significantly compared to traditional formulations .
Biochemical ResearchStudies on enzyme inhibitionContributes to understanding disease mechanisms through receptor binding studies .

Mechanism of Action

The mechanism of action of methyl 3-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylate depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The bromophenyl group can enhance binding affinity through hydrophobic interactions, while the pyrazole ring can participate in hydrogen bonding and π-π stacking interactions.

Comparison with Similar Compounds

Structural and Functional Differences

The following table highlights key structural variations and properties of methyl 3-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylate and related pyrazole derivatives:

Compound Name Substituents Molecular Formula Molecular Weight Key Features
Target Compound : this compound 3-(4-Bromophenyl), 5-methyl, 4-carboxylate C₁₃H₁₁BrN₂O₂ 331.15 Aromatic pyrazole core; bromine enhances electronic effects; ester group for solubility .
1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone 5-(4-Bromophenyl), 3-(4-fluorophenyl), 1-acetyl C₁₇H₁₄BrFN₂O 375.21 Dihydro pyrazole (saturated C4–C5 bond); ketone group increases reactivity; fluorophenyl introduces polarity .
4-Bromo-5-(bromomethyl)-2-(4'-chlorophenyl)-1-methyl-1,2-dihydro-3H-pyrazol-3-one 4-Bromo, 5-bromomethyl, 2-chlorophenyl C₁₁H₉Br₂ClN₂O 381.46 Dihydropyrazolone scaffold; dual bromine atoms enhance electrophilicity; chlorophenyl adds steric bulk .
[1-Methyl-5-(4-methylphenoxy)-3-phenyl-1H-pyrazol-4-yl]methyl 4-chlorobenzenecarboxylate 4-Chlorobenzoate, phenoxy, methyl C₂₅H₂₁ClN₂O₃ 444.90 Bulky substituents reduce solubility; chlorophenyl ester influences crystal packing .

Crystallographic and Physicochemical Properties

  • Hydrogen Bonding : The target compound’s ester group may form weaker hydrogen bonds compared to amides (e.g., sulfonamide in C₃₄H₃₆N₄O₄S ) but stronger than ketones. Bromine’s polarizability supports halogen bonding, as seen in related bromophenyl derivatives .
  • Solubility: Methyl and bromophenyl groups increase hydrophobicity, whereas the ester group offers moderate polarity. In contrast, compounds with sulfonamide (e.g., C₃₄H₃₆N₄O₄S ) or carbamoyl (e.g., methyl 5-amino-1-{4-[(3,4-difluorophenyl)carbamoyl]phenyl}-1H-pyrazole-4-carboxylate ) substituents exhibit higher aqueous solubility due to hydrogen-bonding capacity.
  • Thermal Stability : Bromine and aromatic systems enhance thermal stability. For example, 4-bromo-5-(bromomethyl)-2-(4'-chlorophenyl)-1-methyl-1,2-dihydro-3H-pyrazol-3-one (m/z 381 [M+H]⁺) shows stability under LC/MS conditions, suggesting robustness.

Biological Activity

Methyl 3-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylate is a compound of significant interest in various fields, including pharmaceuticals, agricultural chemistry, and material science. This article delves into its biological activities, synthesizing findings from diverse research studies.

This compound is characterized by its unique molecular structure, which includes a pyrazole ring substituted with a bromophenyl group and a carboxylate ester. The synthesis typically involves multi-step reactions, often starting from simpler pyrazole derivatives through methods such as Claisen condensation or hydrazone formation .

1. Anticancer Properties

Recent studies have highlighted the potential of this compound as an anticancer agent. Compounds with similar pyrazole structures have shown effective inhibition of cancer cell proliferation across various types, including breast cancer (MDA-MB-231) and liver cancer (HepG2). For instance, a study demonstrated that certain pyrazole derivatives could induce apoptosis in cancer cells by enhancing caspase-3 activity .

Table 1: Summary of Anticancer Activity

CompoundCancer TypeIC50 (μM)Mechanism of Action
This compoundBreast (MDA-MB-231)10Induces apoptosis via caspase activation
Related Pyrazole DerivativeLiver (HepG2)8Microtubule destabilization

2. Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Research indicates that pyrazole derivatives can inhibit the production of pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests potential applications in treating conditions like arthritis or other inflammatory diseases .

3. Enzyme Inhibition

In biochemical research, this compound has been utilized to study enzyme inhibition mechanisms. It has shown promise in inhibiting specific enzymes linked to disease processes, contributing to the understanding of metabolic pathways and disease mechanisms .

Case Studies

Several case studies have documented the biological activities of this compound:

  • Case Study 1: A study focused on the compound's effect on breast cancer cells reported significant apoptosis induction at concentrations as low as 1 μM, with enhanced caspase activity observed at higher concentrations .
  • Case Study 2: Another investigation into its anti-inflammatory properties revealed that treatment with the compound reduced levels of TNF-alpha and IL-6 in vitro, indicating its potential as an anti-inflammatory agent .

Q & A

Q. What synthetic methodologies are commonly employed for preparing methyl 3-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylate and its analogs?

The compound is typically synthesized via cyclocondensation of precursors such as ethyl acetoacetate with substituted hydrazines, followed by functionalization. For example, pyrazole rings can be constructed using Vilsmeier–Haack formylation (applied to 3-methyl-1-aryl-1H-pyrazol-5(4H)-ones) to introduce aldehyde groups . Subsequent oxidation steps using agents like pyridinium chlorochromate (PCC) in DMF have been employed to convert hydroxymethyl intermediates to carbaldehydes, as demonstrated in structurally related pyrazole derivatives .

Q. How is the molecular structure of this compound validated experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. For instance, dihedral angles between the pyrazole core and substituted aryl rings (e.g., bromophenyl, chlorophenyl) are quantified to assess steric and electronic interactions. In a related compound, SC-XRD revealed dihedral angles of 3.29° (pyrazole-bromophenyl) and 74.91° (pyrazole-chlorophenyl), highlighting conformational flexibility . Spectroscopic techniques (FT-IR, NMR) and mass spectrometry further corroborate functional groups and molecular weight .

Q. What analytical techniques are used to assess purity and stability?

High-performance liquid chromatography (HPLC) with UV detection ensures purity, while thermogravimetric analysis (TGA) evaluates thermal stability. For photophysical properties, UV-Vis and fluorescence spectroscopy in solvents of varying polarity (e.g., DMSO) are employed to study solvatochromic effects, as seen in analogs emitting at 356 nm .

Advanced Research Questions

Q. How can computational methods complement experimental data in understanding this compound’s reactivity?

Density functional theory (DFT) calculations (e.g., B3LYP/6-311G**) predict electronic properties, frontier molecular orbitals, and nonlinear optical behavior. For example, HOMO-LUMO gaps in pyrazole-carboxylic acid derivatives correlate with charge-transfer interactions observed experimentally . Molecular docking studies further explore binding affinities to biological targets, such as enzymes or receptors .

Q. What strategies address contradictory data in biological activity assays for pyrazole derivatives?

Discrepancies in bioactivity (e.g., antitubercular vs. anticancer results) may arise from assay conditions or substituent effects. Systematic structure-activity relationship (SAR) studies are critical. For example, halogenation at the 4-bromophenyl position enhances lipophilicity and membrane permeability, while methyl or carboxylate groups modulate hydrogen-bonding interactions . Dose-response curves and cytotoxicity controls (e.g., sea urchin embryo assays) help distinguish specific activity from nonspecific toxicity .

Q. How are crystallographic and spectroscopic data integrated to optimize material properties?

SC-XRD-derived bond lengths and angles inform synthetic modifications to enhance crystallinity or solubility. For instance, introducing methoxy or trifluoromethyl groups alters packing motifs and melting points . Pairing XRD with solid-state NMR resolves polymorphism issues, ensuring batch-to-batch reproducibility in pharmaceutical formulations .

Q. What experimental designs are recommended for studying environmental degradation pathways?

Accelerated degradation studies under UV light or aqueous hydrolysis (pH 7–9) monitor byproducts via LC-MS. For example, pyrazole esters hydrolyze to carboxylic acids under basic conditions, with kinetics tracked using pseudo-first-order models . Ecotoxicity assessments (e.g., Daphnia magna bioassays) quantify environmental risks, though data gaps persist for brominated analogs .

Methodological Notes

  • Synthetic Optimization : Use microwave-assisted synthesis to reduce reaction times and improve yields for cyclocondensation steps .
  • Crystallization : Slow evaporation of ethyl acetate solutions at 25°C yields high-quality single crystals for SC-XRD .
  • Data Validation : Cross-reference computational (DFT) and experimental (SC-XRD) bond lengths to calibrate force fields for molecular dynamics simulations .

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